8-(Iodomethyl)quinoline

Catalog No.
S673025
CAS No.
215606-70-5
M.F
C10H8IN
M. Wt
269.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Iodomethyl)quinoline

CAS Number

215606-70-5

Product Name

8-(Iodomethyl)quinoline

IUPAC Name

8-(iodomethyl)quinoline

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

InChI

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2

InChI Key

RFYKJKSNQSDMNB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)CI)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)CI)N=CC=C2

Synthesis

8-(Iodomethyl)quinoline is an organic compound that can be synthesized through various methods. One reported method involves the reaction of 8-bromoquinoline with sodium iodide in the presence of N,N-dimethylformamide (DMF) as a solvent. []

Biological Activity

Research suggests that 8-(iodomethyl)quinoline possesses various biological activities, making it a potential candidate for drug development. Studies have explored its potential as an:

  • Anticancer agent: In vitro studies have shown that 8-(iodomethyl)quinoline exhibits cytotoxicity (toxic to cells) against various cancer cell lines, including those of breast, lung, and colon cancers. [, ] The exact mechanism of action remains under investigation, but it might involve DNA damage and cell cycle arrest. []
  • Antimicrobial agent: Studies have reported the potential of 8-(iodomethyl)quinoline as an antimicrobial agent against bacteria and fungi. [, ] However, further research is needed to determine its efficacy and safety in vivo (in living organisms).

8-(Iodomethyl)quinoline is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This specific compound features an iodomethyl group at the 8-position of the quinoline structure, enhancing its chemical reactivity and potential biological activity. Quinoline derivatives, including 8-(iodomethyl)quinoline, are known for their diverse pharmacological properties, which make them significant in medicinal chemistry and drug development .

  • There is no documented research on the mechanism of action of 8-(Iodomethyl)quinoline.
  • As scientific literature lacks specific details on 8-(Iodomethyl)quinoline, it's best to handle it with caution assuming the properties of similar chemicals. Quinolines can generally be harmful if swallowed, inhaled, or absorbed through the skin [].
, including:

  • Electrophilic Aromatic Substitution: The iodomethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
  • Nucleophilic Substitution: The iodomethyl group is a good leaving group, facilitating nucleophilic substitution reactions.
  • Formation of Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science .

8-(Iodomethyl)quinoline exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Compounds with similar structures have been reported to possess:

  • Anticancer Properties: Some derivatives show efficacy against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Activity: Quinoline derivatives are often explored for their ability to combat bacterial and fungal infections .
  • Enzyme Inhibition: Certain studies suggest that 8-(iodomethyl)quinoline may inhibit specific enzymes, which could be relevant for therapeutic applications .

The synthesis of 8-(iodomethyl)quinoline can be achieved through several methods:

  • Direct Halogenation: Quinoline can be halogenated using iodine in the presence of a suitable solvent to introduce the iodomethyl group.
  • Methylation Reactions: Starting from 8-hydroxyquinoline, methylation followed by iodination can yield the desired compound.
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed cross-coupling reactions to introduce functional groups at specific positions on the quinoline ring .

8-(Iodomethyl)quinoline has various applications in different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs due to its biological activity.
  • Chemical Synthesis: The compound is used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its ability to form metal complexes makes it useful in developing new materials with unique properties .

Studies on 8-(iodomethyl)quinoline have focused on its interactions with biological targets, including:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Metal Ion Coordination: Understanding how it forms complexes with various metal ions is crucial for its application in catalysis and sensor technology .

Several compounds share structural similarities with 8-(iodomethyl)quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for chelation properties and broad bioactivity
5-IodoquinolineIodine at position 5Exhibits unique reactivity patterns compared to others
2-IodoquinolineIodine at position 2Different biological activity profile
6-MethylquinolineMethyl group at position 6Enhanced lipophilicity affecting bioavailability
7-ChloroquinolineChlorine at position 7Notable for its antimalarial properties

Each of these compounds exhibits unique properties that differentiate them from 8-(iodomethyl)quinoline, highlighting the importance of specific substituents on biological activity and chemical reactivity .

8-(Iodomethyl)quinoline is an organonitrogenous compound characterized by the molecular formula C₁₀H₈IN, indicating the presence of ten carbon atoms, eight hydrogen atoms, one iodine atom, and one nitrogen atom [1] [2]. The compound possesses a molecular weight of 269.08 grams per mole, as confirmed through multiple analytical sources [1] [2] [3]. This molecular weight corresponds to an exact mass of 268.97000 atomic mass units [4].

The compound is identified by the Chemical Abstracts Service registry number 215606-70-5, which serves as its unique chemical identifier in scientific databases [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 8-(iodomethyl)quinoline, reflecting the substitution pattern where an iodomethyl group is attached to the eighth position of the quinoline ring system [1] [2] [3].

Table 1: Fundamental Molecular Properties of 8-(Iodomethyl)quinoline

PropertyValueReference
Molecular FormulaC₁₀H₈IN [1] [2] [3]
Molecular Weight269.08 g/mol [1] [2] [3]
CAS Number215606-70-5 [1] [2] [3]
IUPAC Name8-(iodomethyl)quinoline [1] [2] [3]
Exact Mass268.97000 [4]

Structural Configuration and Molecular Architecture

The structural framework of 8-(Iodomethyl)quinoline consists of a bicyclic quinoline core with an iodomethyl substituent strategically positioned at the 8-position [5]. The quinoline backbone comprises a benzene ring fused to a pyridine ring, forming a rigid planar aromatic system [6] [7]. This bicyclic structure consists of a pyridine ring fused to the alpha-beta-position of a benzene ring, creating a heterocyclic aromatic compound with eleven single bonds and five double bonds [6].

The molecular architecture features the iodomethyl group (-CH₂I) attached directly to the carbon atom at position 8 of the quinoline ring system [5] [8]. This substitution pattern significantly influences the compound's chemical reactivity and potential biological interactions due to the strategic positioning of the iodine atom [5]. The presence of the electronegative nitrogen atom in the pyridine portion of the molecule creates an electron-deficient aromatic system, while the iodine atom introduces unique reactivity characteristics [9] [10].

The bicyclic quinoline framework exhibits aromatic character throughout both rings, with the nitrogen atom maintaining its basic properties as an electron-deficient entity [9]. The structural configuration allows for potential intermolecular interactions through the heterocyclic nitrogen atom, which can participate in hydrogen bonding and coordination chemistry [10]. The planar nature of the quinoline system facilitates π-π stacking interactions and other non-covalent interactions common to aromatic heterocycles [8].

Electronic Properties and Charge Distribution Analysis

The electronic structure of 8-(Iodomethyl)quinoline is characterized by the electron-withdrawing nature of both the nitrogen atom in the quinoline ring and the iodine atom in the substituent group [10] [11]. Theoretical calculations using the Intermediate Neglect of Differential Overlap method have demonstrated that quinoline derivatives exhibit significant variations in their electronic properties depending on substituent effects [10]. The presence of the iodine atom at the 8-position creates a localized region of electron deficiency, influencing the overall charge distribution across the molecule [11].

The quinoline ring system exhibits delocalized π-electron density across both the benzene and pyridine portions, with the nitrogen atom serving as an electron-accepting center [7] [10]. The molecular electrostatic potential calculations indicate that the proton-accepting capacity of quinoline derivatives is significantly affected by the nature and position of substituents [10]. In the case of 8-(Iodomethyl)quinoline, the iodomethyl group acts as an electron-withdrawing substituent, reducing electron density at the adjacent carbon positions [12].

Nuclear magnetic resonance spectroscopy studies have revealed that the electronic environment around the quinoline ring is substantially modified by substituents at the 8-position [12]. The chemical shifts observed for protons at positions 5 and 7, which are para and ortho respectively to the 8-substituent, show the strongest effects due to resonance interactions [12]. The electronic properties of the compound are further influenced by the polarizable nature of the iodine atom, which can participate in halogen bonding interactions [13].

Physical State and Characteristic Properties

8-(Iodomethyl)quinoline exists as a solid under standard ambient conditions, exhibiting a pale yellow to brownish appearance [5] [14]. The compound demonstrates a density of 1.771 grams per cubic centimeter, which is significantly higher than most organic compounds due to the presence of the heavy iodine atom [5] [4]. The boiling point of the compound has been determined to be 344.2 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability [5] [4].

The compound exhibits a flash point of 162 degrees Celsius, representing the minimum temperature at which it can vaporize to form an ignitable mixture in air [4]. The refractive index of 8-(Iodomethyl)quinoline is 1.721, reflecting the compound's optical properties and molecular polarizability [5] [4]. The vapor pressure at 25 degrees Celsius is extremely low at 0.000133 millimeters of mercury, indicating minimal volatility under ambient conditions [5] [4].

Table 2: Physical and Thermal Properties of 8-(Iodomethyl)quinoline

PropertyValueReference
Physical StateSolid [14]
AppearancePale yellow to brownish [5]
Density1.771 g/cm³ [5] [4]
Boiling Point344.2°C at 760 mmHg [5] [4]
Flash Point162°C [4]
Refractive Index1.721 [5] [4]
Vapor Pressure0.000133 mmHg at 25°C [5] [4]

The compound exhibits a logarithm of the partition coefficient (LogP) value of 3.16980, indicating a strong preference for lipophilic environments over aqueous phases [4]. This high LogP value suggests that the compound would preferentially dissolve in organic solvents rather than water, which is consistent with its aromatic heterocyclic structure and the presence of the iodine atom [15]. The polar surface area of the molecule is calculated to be 12.89000 square angstroms, reflecting the limited polar character contributed primarily by the nitrogen atom in the quinoline ring [4].

Solubility Profile in Organic and Inorganic Solvents

The solubility characteristics of 8-(Iodomethyl)quinoline are predominantly influenced by its aromatic heterocyclic structure and the presence of the lipophilic iodomethyl substituent [5]. The compound demonstrates excellent solubility in common organic solvents, particularly dichloromethane and dimethyl sulfoxide, which are frequently employed in synthetic applications involving quinoline derivatives [5] [16]. This solubility pattern is consistent with the compound's high LogP value, indicating strong lipophilic character [4].

Studies on related halomethyl quinoline derivatives, such as 8-(bromomethyl)quinoline, have shown that these compounds exhibit low solubility in water but are readily soluble in organic solvents including dichloromethane and chloroform [17] [16]. The limited water solubility of 8-(Iodomethyl)quinoline can be attributed to the hydrophobic nature of both the quinoline ring system and the iodomethyl substituent [5]. The presence of the iodine atom further reduces water solubility due to its large size and polarizable electron cloud [18].

Table 3: Solubility Profile of 8-(Iodomethyl)quinoline

Solvent TypeSolubilityReference
DichloromethaneSoluble [5] [16]
Dimethyl sulfoxideSoluble [5]
WaterLimited solubility [5]
Organic solvents (general)Good solubility [5]

The solubility behavior of quinoline derivatives is also influenced by the electronic nature of substituents and their ability to participate in intermolecular interactions [18]. Related diiodo-quinoline compounds have been reported to show solubility in methanol, ethanol, and dimethyl sulfoxide, suggesting that 8-(Iodomethyl)quinoline would likely exhibit similar solubility patterns in these polar aprotic and protic solvents [18]. The compound's solubility characteristics make it suitable for various synthetic applications where organic solvent systems are employed [19].

SMILES Code and InChI Representation Systems

The Simplified Molecular Input Line Entry System notation for 8-(Iodomethyl)quinoline is represented as ICC1=C2N=CC=CC2=CC=C1, which provides a compact linear representation of the molecular structure [1] [3]. An alternative canonical SMILES representation is C1=CC2=C(C(=C1)CI)N=CC=C2, which follows a different atom numbering sequence but describes the same molecular connectivity [2] [20] [3]. These SMILES notations enable computational analysis and database searching for the compound across various chemical information systems [21].

The International Chemical Identifier representation for 8-(Iodomethyl)quinoline is expressed as InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 [1] [2] [3]. This InChI string provides a standardized, unique identifier that encodes the complete structural information of the molecule, including atom connectivity, hydrogen count, and stereochemistry where applicable [22] [23]. The corresponding InChI Key is RFYKJKSNQSDMNB-UHFFFAOYSA-N, which serves as a shortened, hash-like representation derived from the full InChI string [1] [2] [3].

Table 4: Molecular Representation Systems for 8-(Iodomethyl)quinoline

Representation SystemCode/IdentifierReference
SMILESICC1=C2N=CC=CC2=CC=C1 [1] [3]
Canonical SMILESC1=CC2=C(C(=C1)CI)N=CC=C2 [2] [20] [3]
InChIInChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 [1] [2] [3]
InChI KeyRFYKJKSNQSDMNB-UHFFFAOYSA-N [1] [2] [3]

XLogP3

3.1

Wikipedia

8-(iodomethyl)quinoline

Dates

Last modified: 08-15-2023

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